![molecular formula C7H19NO3SSi B14255303 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 287184-57-0](/img/structure/B14255303.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine: is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its potential applications in various fields, including material science, chemistry, and biology. The presence of the trimethoxysilyl group allows for the formation of strong bonds with inorganic surfaces, making it useful in surface modification and adhesion promotion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with trimethoxysilane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
HS-CH2-CH2-NH2+(CH3O)3SiH→H2N-CH2-CH2-S-CH2-CH2-Si(OCH3)3
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as platinum or palladium can also enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the silane group, to form silanols.
Substitution: The methoxy groups on the silicon atom can be substituted with other alkoxy groups or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanols.
Substitution: Alkoxy or halogenated silanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid organic-inorganic materials.
Biology
In biological research, this compound is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Medicine
In medicine, the compound is investigated for its potential use in the development of new therapeutic agents and diagnostic tools. Its ability to modify surfaces makes it useful in the creation of medical implants and devices.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve adhesion and durability makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of strong covalent bonds between the silane group and inorganic surfaces. This interaction is facilitated by the hydrolysis of the methoxy groups to form silanols, which then condense with hydroxyl groups on the surface. The amine group can also interact with various substrates, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Tritylthio)ethanamine
Comparison
- 2-(Trimethylsilyl)ethanol : This compound lacks the thiol and amine groups, making it less versatile in terms of surface modification and biological applications.
- 2-(Tritylthio)ethanamine : While this compound contains a thiol group, it lacks the silane functionality, limiting its use in adhesion promotion and surface modification.
Conclusion
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique combination of functional groups allows for a wide range of applications, making it a valuable tool in scientific research and industrial processes.
Propiedades
Número CAS |
287184-57-0 |
|---|---|
Fórmula molecular |
C7H19NO3SSi |
Peso molecular |
225.38 g/mol |
Nombre IUPAC |
2-(2-trimethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NO3SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h4-8H2,1-3H3 |
Clave InChI |
WOQNVKWPLQDKBF-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCSCCN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


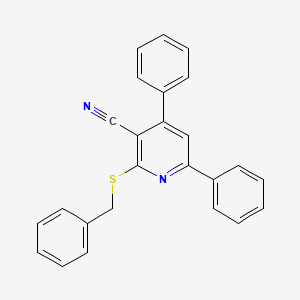
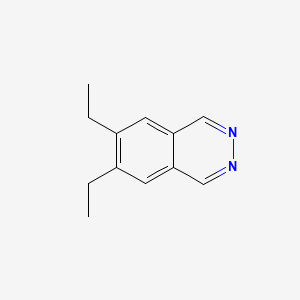

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
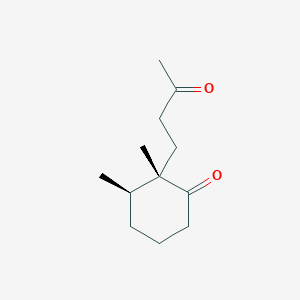
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
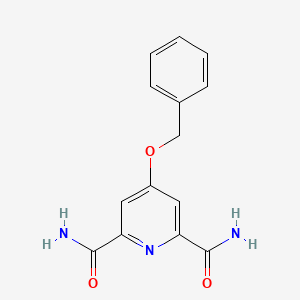
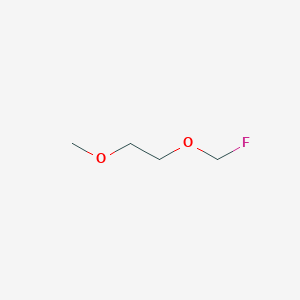

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
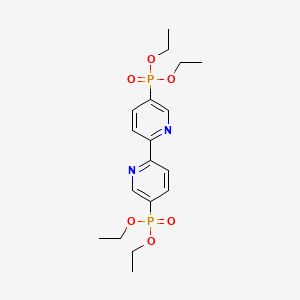

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
